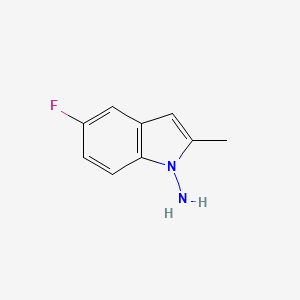

5-Fluoro-2-methyl-indol-1-ylamine

Description

Properties

Molecular Formula |

C9H9FN2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

5-fluoro-2-methylindol-1-amine |

InChI |

InChI=1S/C9H9FN2/c1-6-4-7-5-8(10)2-3-9(7)12(6)11/h2-5H,11H2,1H3 |

InChI Key |

RQZGVDLKNLKQDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1N)C=CC(=C2)F |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

5-Fluoro-2-methyl-indol-1-ylamine has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism often involves interaction with various receptors and enzymes, modulating biochemical pathways that affect cell proliferation and apoptosis.

Case Studies:

- A study demonstrated that derivatives of indole, including this compound, exhibited high levels of antimitotic activity against human tumor cells, with significant growth inhibition rates observed .

- In vitro evaluations revealed that certain indole derivatives could inhibit the activity of Topoisomerase IIα, leading to increased reactive oxygen species levels, decreased mitochondrial membrane potential, and ultimately apoptosis in hepatocarcinoma cells .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various bacterial and fungal pathogens, showing significant inhibitory effects.

Case Studies:

- In antimicrobial susceptibility testing, various derivatives including this compound demonstrated potent activity against Pseudomonas aeruginosa and Candida albicans, with some compounds exhibiting minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like ampicillin .

- A series of indole derivatives were synthesized and tested, revealing that some showed enhanced antibacterial activity compared to traditional antibiotics .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-methyl-indol-5-amine | Fluorine at position 4 | Anticancer, anti-inflammatory |

| 5-Fluoroindole | Fluorine at position 5 | Antiviral, anticancer |

| 6-Fluoroindole | Fluorine at position 6 | Antimicrobial, neuroprotective |

| 7-Fluoroindole | Fluorine at position 7 | Potential antitumor activity |

These comparisons highlight how variations in substituent positions can influence biological activities and pharmacological profiles.

Comparison with Similar Compounds

Structural Analogues from Literature

The evidence highlights several fluorinated indole derivatives with substitutions at positions 3 or 5, providing a basis for comparison (Table 1):

Table 1: Structural Comparison of Fluorinated Indole Derivatives

Key Differences and Implications

Substituent Position: The target compound’s amine group at C1 distinguishes it from analogs like 5-Fluoro-A-methyltryptamine, where the amine is part of a side chain at C3. Positional differences influence electronic properties and binding affinity. For example, C1-substituted amines may exhibit altered π-stacking interactions in receptor binding compared to C3-substituted derivatives . Methyl at C2 in the target compound contrasts with methyl groups on side chains (e.g., in 5-Fluoro-A-methyltryptamine).

Biological Activity: Compounds like 3-(2-Aminopropyl)-5-fluoroindole are reported to act as serotonin receptor ligands due to their tryptamine-like backbone . The target compound’s C1 amine may reduce similarity to endogenous tryptamines, possibly altering receptor selectivity.

Synthetic Accessibility :

Physicochemical Properties

While explicit data for this compound is unavailable, comparisons can be inferred:

- Lipophilicity : Fluorine at C5 and methyl at C2 may enhance lipophilicity (logP ~2.5–3.0), similar to 5-Fluoro-A-methyltryptamine (predicted logP ~2.8) .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the reaction of fluorobenzene and a specialized acid halide under Friedel-Crafts conditions. For instance, 3-fluorohydrocinnamic acid chloride reacts with fluorobenzene in the presence of Lewis acids like aluminum chloride (AlCl₃) to form 5-fluoro-2-methyl-1-indanone. This intermediate is subsequently cyclized using dehydrating agents such as polyphosphoric acid (PPA) or sulfuric acid, leading to the formation of the indole skeleton.

Key Steps :

Amination at the 1-Position

The final step introduces the amino group at the 1-position via nucleophilic substitution. Treatment with aqueous ammonia or ammonium hydroxide under high-pressure conditions (5–10 bar) yields this compound.

Example Protocol :

-

Substrate : 5-Fluoro-2-methyl-indole (1 eq).

-

Reagent : NH₃ (excess) in ethanol.

-

Conditions : 120°C, 12 hours in a sealed reactor.

Fischer Indole Synthesis

The Fischer indole synthesis constructs the indole ring from phenylhydrazines and carbonyl compounds, offering a direct route to functionalized indoles. For this compound, this method leverages fluorinated phenylhydrazines and methyl-substituted ketones.

Substrate Preparation

Phenylhydrazine Derivative :

4-Fluoro-phenylhydrazine is synthesized via diazotization of 4-fluoroaniline followed by reduction with sodium bisulfite.

Carbonyl Component :

Hydroxyacetone (CH₃COCH₂OH) serves as the methyl group source at the 2-position.

Cyclization and Amination

The reaction proceeds under acidic conditions (HCl or H₂SO₄) at reflux (100–110°C) for 8–12 hours, forming the indole ring. Subsequent amination at the 1-position is achieved using ammonium acetate in acetic acid.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Solvent | Ethanol/Water (3:1) |

| Catalyst | ZnCl₂ (5 mol%) |

| Yield | 75–80% |

Reductive Amination of Nitro Derivatives

Nitro-indole intermediates provide a versatile pathway to this compound through catalytic hydrogenation or transfer hydrogenation.

Synthesis of Nitro Precursor

5-Fluoro-2-methyl-1-nitroindole is prepared via nitration of 5-fluoro-2-methyl-indole using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C.

Reduction to Amine

The nitro group is reduced using:

-

Catalytic Hydrogenation : H₂ gas (1–3 bar) with Pd/C (5 wt%) in ethanol.

-

Transfer Hydrogenation : Ammonium formate (10 eq) and Pd/C in methanol at 60°C.

Comparative Yields :

| Method | Yield | Purity |

|---|---|---|

| Catalytic Hydrogenation | 85% | 98% |

| Transfer Hydrogenation | 78% | 95% |

Direct Fluorination of Pre-formed Indole Structures

Direct fluorination introduces fluorine at the 5-position of a pre-synthesized 2-methyl-indol-1-ylamine. This method avoids multi-step synthesis but requires precise control to prevent over-fluorination.

Electrophilic Fluorination

Reagents :

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Outcome :

-

Regioselectivity : >90% fluorination at the 5-position.

-

Yield : 60–65%.

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | High-purity intermediates | Multi-step, corrosive reagents | 70% | Industrial |

| Fischer Indole | Direct ring formation | Requires specialized hydrazines | 75% | Lab-scale |

| Reductive Amination | High yields, mild conditions | Nitration step hazardous | 85% | Both |

| Direct Fluorination | Late-stage functionalization | Low regioselectivity risks | 60% | Lab-scale |

Q & A

Q. What are the challenges in designing bioconjugation strategies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.